molecular formula C9H7BrFNO B6604037 (7-bromo-5-fluoro-1H-indol-2-yl)methanol CAS No. 2748631-68-5

(7-bromo-5-fluoro-1H-indol-2-yl)methanol

Cat. No.: B6604037
CAS No.: 2748631-68-5
M. Wt: 244.06 g/mol
InChI Key: GCRLVRKJQOIKMH-UHFFFAOYSA-N
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Description

(7-bromo-5-fluoro-1H-indol-2-yl)methanol is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of bromine and fluorine substituents at the 7 and 5 positions, respectively, and a hydroxymethyl group at the 2 position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-bromo-5-fluoro-1H-indol-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the halogenation of an indole precursor to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using reagents such as N-bromosuccinimide (NBS) and Selectfluor. The halogenated intermediate is then subjected to a formylation reaction to introduce the formyl group at the 2 position, followed by reduction to yield the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-bromo-5-fluoro-1H-indol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding indole derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaOMe, KOtBu, Grignard reagents

Major Products Formed

    Oxidation: (7-bromo-5-fluoro-1H-indol-2-yl)formaldehyde, (7-bromo-5-fluoro-1H-indol-2-yl)carboxylic acid

    Reduction: (7-bromo-5-fluoro-1H-indole)

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

(7-bromo-5-fluoro-1H-indol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-bromo-5-fluoro-1H-indol-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (7-bromo-1H-indol-2-yl)methanol
  • (5-fluoro-1H-indol-2-yl)methanol
  • (7-bromo-5-chloro-1H-indol-2-yl)methanol

Uniqueness

(7-bromo-5-fluoro-1H-indol-2-yl)methanol is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(7-bromo-5-fluoro-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-3,12-13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRLVRKJQOIKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2748631-68-5
Record name (7-bromo-5-fluoro-1H-indol-2-yl)methanol
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